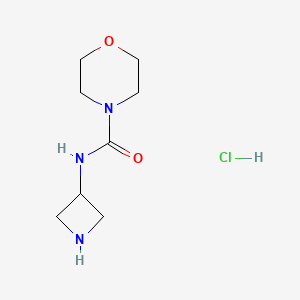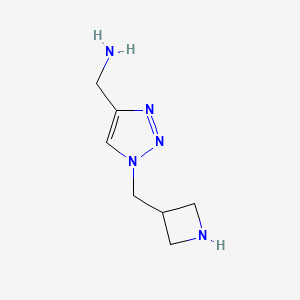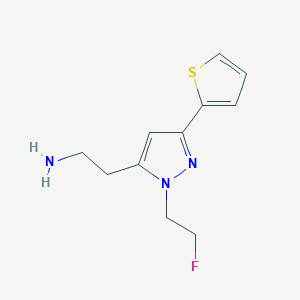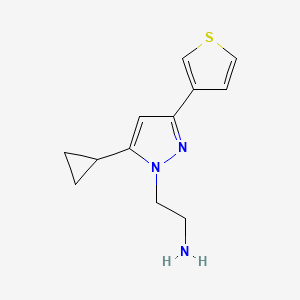
(1-etil-3-(tiofeno-3-il)-1H-pirazol-4-il)metanol
Descripción general
Descripción
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuestos Biológicamente Activos
Los análogos a base de tiofeno, como el ETM, han sido de interés para un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Inhibidores de la Corrosión
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Se pueden usar para proteger los metales y otros materiales de la degradación debido a la exposición ambiental.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores se utilizan en una variedad de dispositivos electrónicos, incluidos transistores, células solares y diodos emisores de luz.
Transistores de Efecto de Campo Orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal.
Diodos Emisores de Luz Orgánicos (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz orgánicos (OLED) . Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa emisora electroluminiscente es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica.
Propiedades Farmacológicas
Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .
Aplicaciones en la Ciencia de los Materiales
Los derivados del tiofeno encuentran una amplia aplicación en la ciencia de los materiales . Se utilizan en el desarrollo de nuevos materiales con propiedades únicas.
Química de Coordinación
Los derivados del tiofeno también se utilizan en química de coordinación . Pueden actuar como ligandos para formar compuestos de coordinación con varios metales.
Análisis Bioquímico
Biochemical Properties
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known for its electron-rich nature, which allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the pyrazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modulating their activity. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways .
Cellular Effects
The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been observed to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components . This inhibition can lead to reduced tumor invasion and metastasis in cancer models.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can lead to gradual degradation and the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux .
Dosage Effects in Animal Models
The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGNIXWLVOADOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















